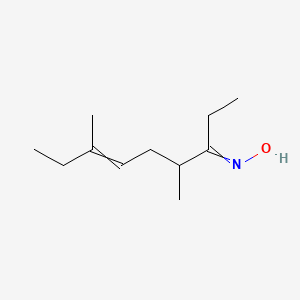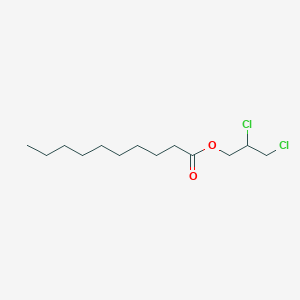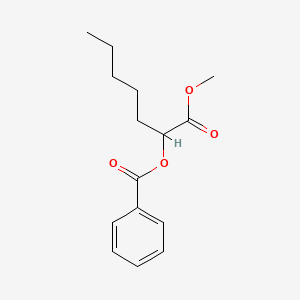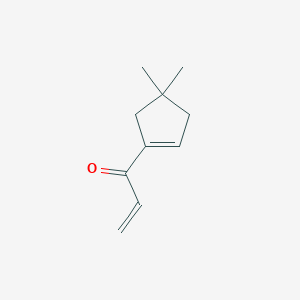
N-(4,7-Dimethylnon-6-en-3-ylidene)hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,7-Dimethylnon-6-en-3-ylidene)hydroxylamine is an organic compound characterized by its unique structure, which includes a hydroxylamine functional group attached to a non-6-en-3-ylidene chain with dimethyl substitutions at positions 4 and 7. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-Dimethylnon-6-en-3-ylidene)hydroxylamine typically involves the reaction of 4,7-dimethylnon-6-en-3-one with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium acetate to facilitate the formation of the hydroxylamine derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,7-Dimethylnon-6-en-3-ylidene)hydroxylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions, depending on the desired product.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted hydroxylamine derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(4,7-Dimethylnon-6-en-3-ylidene)hydroxylamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-(4,7-Dimethylnon-6-en-3-ylidene)hydroxylamine involves its interaction with molecular targets through its hydroxylamine group. This group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that affect their function. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4,7-Dimethylnon-6-en-3-ylidene)amine
- N-(4,7-Dimethylnon-6-en-3-ylidene)hydrazine
- N-(4,7-Dimethylnon-6-en-3-ylidene)hydroxylamine derivatives
Uniqueness
This compound is unique due to its specific structural features, including the presence of the hydroxylamine group and the dimethyl substitutions
Eigenschaften
CAS-Nummer |
88031-85-0 |
|---|---|
Molekularformel |
C11H21NO |
Molekulargewicht |
183.29 g/mol |
IUPAC-Name |
N-(4,7-dimethylnon-6-en-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C11H21NO/c1-5-9(3)7-8-10(4)11(6-2)12-13/h7,10,13H,5-6,8H2,1-4H3 |
InChI-Schlüssel |
BUQWAARAXGYRLM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CCC(C)C(=NO)CC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-diphenyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14397695.png)




![3'-Ethyl-5-hydroxy-2',4',6'-trimethyl-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B14397731.png)


![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14397749.png)
![4-Ethyl-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14397751.png)
![6-Pentyl-8-oxabicyclo[3.2.1]oct-6-EN-3-one](/img/structure/B14397759.png)
![6-Amino-10,12-dibromonaphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B14397771.png)
![(6-{[tert-Butyl(dimethyl)silyl]oxy}hexyl)(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B14397781.png)

